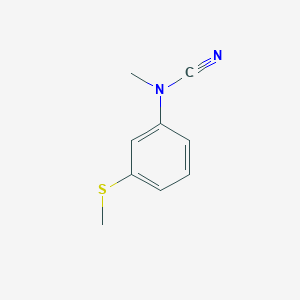

N-cyano-N-methyl-3-(methylsulfanyl)aniline

Description

Contextualization within N-Cyanated Aniline (B41778) Chemistry

N-cyanated anilines belong to the broader class of organic cyanamides (R1R2N-C≡N). The chemistry of cyanamides has a rich history, with early uses of the inorganic parent, calcium cyanamide (B42294), as a fertilizer. nih.gov Organic cyanamides, particularly N-aryl cyanamides, have gained significant traction in more recent years due to their unique electronic properties and versatile reactivity. nih.gov The cyanamide functional group is characterized by a nucleophilic amino nitrogen and an electrophilic nitrile carbon, a duality that drives its diverse chemical behavior. rsc.org

The synthesis of N-cyanated anilines can be achieved through various methods. The most traditional approach involves the reaction of a secondary aniline with a cyanating agent like the highly toxic cyanogen (B1215507) bromide (BrCN). nih.govrsc.org To circumvent the hazards associated with BrCN, researchers have developed safer alternatives. These include the in situ generation of cyanogen chloride (CNCl) from the oxidation of trimethylsilyl (B98337) cyanide (TMSCN) with hypochlorite, which can then cyanate (B1221674) a range of secondary amines, including alkyl-aryl amines. nih.gov Other methods employ electrophilic cyanation reagents such as 2-cyanopyridazin-3(2H)-one and 1-cyanoimidazole. researchgate.net Copper-catalyzed oxidative coupling of secondary amines with CuCN has also been reported as a viable route to N-cyanated products. nih.gov

| Method | Cyanating Agent | Catalyst/Reagents | Substrate Scope | Ref. |

| Classical Cyanation | Cyanogen Bromide (BrCN) | Base | Primary and secondary amines | nih.govrsc.org |

| In situ CNCl Generation | Trimethylsilyl Cyanide (TMSCN) | Hypochlorite | Secondary amines (dialkyl, alkyl-aryl) | nih.gov |

| Electrophilic Cyanation | 2-cyanopyridazin-3(2H)-one, 1-cyanoimidazole | Base | Secondary amines | researchgate.net |

| Copper-Catalyzed Cyanation | Copper(I) Cyanide (CuCN) | CuBr2, TMEDA, O2 | Secondary amines | nih.gov |

| Oxidation-Cyanation | N-chlorosuccinimide, Zn(CN)2 | - | Primary and secondary amines, anilines | organic-chemistry.org |

Foundational Research on Aryl Cyanamides and Thioethers

The foundational research into aryl cyanamides is intrinsically linked to the development of cyanation methods. The discovery of cyanamide by Cannizzaro in 1851 laid the groundwork for the exploration of its organic derivatives. rsc.org The Sandmeyer reaction, a cornerstone of aromatic chemistry, provides a classic route to aryl nitriles from anilines via diazonium salts, which can be considered a related transformation. acs.orgyoutube.com The direct N-cyanation of anilines and other amines has been a subject of continuous development, driven by the need for milder and safer protocols. organic-chemistry.org

Thioethers, also known as sulfides, are another class of compounds with a long history in organic chemistry. taylorandfrancis.com Early methods for their synthesis often involved the nucleophilic substitution of alkyl halides with thiolates, a reaction analogous to the Williamson ether synthesis. masterorganicchemistry.com For the synthesis of aryl thioethers, early approaches included the high-temperature, copper-mediated Ullmann-type coupling of thiols with aryl halides. thieme-connect.com Pioneering work in the late 1970s by Migita and co-workers introduced palladium-catalyzed C-S cross-coupling reactions of aryl halides and thiols, a significant advancement that allowed for milder reaction conditions. thieme-connect.com Nickel-catalyzed C-S cross-coupling was also reported in the early 1980s. thieme-connect.com

Significance in Contemporary Organic Synthesis and Methodological Development

In modern organic synthesis, both aryl cyanamides and aryl thioethers are valuable structural motifs and synthetic intermediates. Aryl cyanamides can participate in a variety of transformations, including cycloaddition reactions and aminocyanations. nih.gov Their unique electronic nature also allows them to act as electrophilic cyanide-transfer agents. nih.gov The development of new synthetic methods continues to be an active area of research, with a focus on transition metal-catalyzed C-H cyanation and the use of novel, less toxic cyanating reagents. nih.gov

Aryl thioethers are ubiquitous in pharmaceuticals, natural products, and materials science. researchgate.net Consequently, the development of efficient and sustainable methods for their synthesis is of great importance. Modern approaches often focus on transition metal-catalyzed cross-coupling reactions, with significant efforts directed towards the use of more abundant and less expensive metals like copper and nickel, as well as the development of ligand systems that enable reactions under milder conditions. acsgcipr.org To avoid the use of foul-smelling and easily oxidized thiols, various thiol-free sulfur sources, such as xanthates and tetramethylthiourea, have been explored. mdpi.comnih.gov Furthermore, innovative strategies such as C-H activation, decarbonylative coupling, and photochemical methods are expanding the toolkit for aryl thioether synthesis. acsgcipr.orgnih.govnih.gov

| Method | Sulfur Source | Catalyst/Reagents | Key Features | Ref. |

| Migita Coupling | Thiols | Palladium catalysts | Milder conditions than Ullmann coupling | thieme-connect.com |

| Ullmann-type Coupling | Thiols | Copper catalysts | High temperatures, often requires ligands | thieme-connect.com |

| Nickel-Catalyzed Coupling | Thiols | Nickel catalysts | Alternative to palladium | thieme-connect.com |

| Thiol-Free Synthesis | Xanthates | Transition-metal-free | Odorless, stable sulfur source | mdpi.com |

| Photochemical Synthesis | Tetramethylthiourea | Organocatalyst, visible light | Mild conditions, thiol-free | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

methyl-(3-methylsulfanylphenyl)cyanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2S/c1-11(7-10)8-4-3-5-9(6-8)12-2/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSHIIKXFGRGEHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C#N)C1=CC(=CC=C1)SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for N Cyano N Methyl 3 Methylsulfanyl Aniline and Its Analogues

Strategies for N-Methylation and N-Cyanation of Anilines

The introduction of both a methyl and a cyano group onto the same nitrogen atom of an aniline (B41778) derivative presents a unique synthetic challenge, primarily centered on controlling selectivity and managing the reactivity of the amine.

Highly Specific N-Monomethylation of Primary Aromatic Amines

Achieving selective N-monomethylation of primary anilines without side reactions like N,N-dimethylation is a critical first step in many synthetic sequences. Several modern catalytic systems have been developed to address this challenge.

One effective strategy involves the direct N-monomethylation of aromatic primary amines using methanol (B129727) as a sustainable and low-cost C1 source. An iridium-based catalyst system, specifically [Cp*IrCl₂]₂ with NaOH as a base, has demonstrated high efficiency and excellent selectivity for this transformation. researchgate.net This method is attractive due to its broad substrate scope, accommodating various arylamines, and its low catalyst loading, aligning with green chemistry principles. researchgate.netnih.gov The reaction of N-methylaniline with methanol under these conditions shows no further conversion, confirming the system's high selectivity for the monomethylated product. researchgate.net

Another approach utilizes dimethyl carbonate (DMC) in the presence of Y- and X-type zeolites. cymitquimica.com This method provides highly selective mono-N-methylation for a range of anilines, including those deactivated by electron-withdrawing groups, with selectivities often exceeding 92%. cymitquimica.com Alternatively, a protection-alkylation-deprotection sequence offers a robust, albeit longer, route. Anilines can be treated with 4-nitrobenzenesulfonyl (nosyl) chloride to form a sulfonamide. cymitquimica.com This intermediate undergoes rapid and quantitative N-methylation with diazomethane, and the nosyl group is subsequently removed under mild conditions using mercaptoacetic acid and DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) to yield the desired N-monomethylated aniline. cymitquimica.com

| Method | Methylating Agent | Catalyst/Reagent | Key Features | Reference |

|---|---|---|---|---|

| Direct Catalytic Methylation | Methanol | [Cp*IrCl₂]₂ / NaOH | High selectivity, low catalyst loading, sustainable C1 source. | researchgate.netnih.gov |

| Zeolite-Catalyzed Methylation | Dimethyl Carbonate (DMC) | Y- and X-type zeolites | Highly selective for mono-methylation, effective for deactivated anilines. | cymitquimica.com |

| Protection-Alkylation-Deprotection | Diazomethane | Nosyl chloride (protection), Mercaptoacetic acid/DBU (deprotection) | Mild conditions, quantitative methylation of the intermediate. | cymitquimica.com |

Cyanation Methods for Aniline Derivatives, including N-Cyanoisoureas as Intermediates

The conversion of a secondary N-methylaniline to an N-cyano-N-methylaniline (a disubstituted cyanamide) is a key transformation. The classical method for this is the von Braun reaction , which utilizes the highly toxic and volatile cyanogen (B1215507) bromide (BrCN). researchgate.netgoogle.com In this reaction, the secondary amine attacks the cyanogen bromide, leading to the formation of the N-cyanamide and hydrogen bromide. Due to the hazardous nature of BrCN, numerous modern alternatives have been developed.

A one-pot oxidation-cyanation procedure provides a safer route. One such method employs inexpensive N-chlorosuccinimide (NCS) and zinc cyanide (Zn(CN)₂). nih.govbldpharm.com This reaction is believed to proceed through the in situ generation of a cyanogen halide, which then reacts with the amine. bldpharm.com The slow dissolution of Zn(CN)₂ helps to control the concentration of the hazardous intermediate, enhancing the safety of the protocol. bldpharm.com This method is effective for a wide range of primary and secondary amines, including aniline derivatives. nih.govbldpharm.com Another variation uses household bleach (NaClO) to oxidize trimethylsilyl (B98337) cyanide (TMSCN), generating an electrophilic cyanating species in situ that readily reacts with secondary amines. cymitquimica.comchemicalbook.com

Trichloroacetonitrile has also emerged as an effective and less toxic cyano source for the N-cyanation of secondary amines. prepchem.com This method is operationally simple and provides good yields for a diverse range of amines, demonstrating distinct selectivity compared to cyanogen bromide. prepchem.com

While N-cyanoisoureas can be formed from the reaction of carbodiimides with cyanamide (B42294) and an alcohol, their direct application as cyanating agents for secondary anilines is not as commonly documented as the methods above. However, related structures like N-cyano-S-methylisothioureas are used as intermediates in the synthesis of N-cyanoguanidines, where they react with amines. This suggests a potential, though less direct, pathway where an isourea-type reagent could transfer a cyano group.

| Method | Cyanating Agent | Key Features | Reference |

|---|---|---|---|

| von Braun Reaction | Cyanogen Bromide (BrCN) | Classical method; effective but highly toxic. | researchgate.netgoogle.com |

| Oxidation-Cyanation | Zn(CN)₂ / N-Chlorosuccinimide (NCS) | Operationally simple one-pot method; avoids handling BrCN directly. | nih.govbldpharm.com |

| Oxidation-Cyanation | Trimethylsilyl Cyanide (TMSCN) / Bleach (NaClO) | Uses readily available reagents; forms electrophilic cyanating agent in situ. | cymitquimica.comchemicalbook.com |

| Alternative Cyano Source | Trichloroacetonitrile (Cl₃CCN) | Inexpensive and less toxic alternative to BrCN with good functional group tolerance. | prepchem.com |

Synthetic Routes to Incorporate the Methylsulfanyl Moiety

The introduction of the methylsulfanyl (-SMe) group at the meta-position of the aniline ring is another cornerstone of the synthesis. This can be achieved by forming an aryl thioether bond either before or after the modifications on the nitrogen atom.

Formation of Aryl Methyl Thioethers

The synthesis of aryl thioethers is a well-established field in organic chemistry. A common strategy involves the transition-metal-catalyzed cross-coupling of an aryl halide (e.g., 3-bromoaniline (B18343) or a derivative) with a thiol or its corresponding salt. Nickel-catalyzed C-S cross-coupling reactions, for instance, can efficiently form the desired bond between aryl iodides and thiols.

For substrates activated with electron-withdrawing groups, nucleophilic aromatic substitution (SₙAr) offers a metal-free alternative. While the aniline functional group is activating, its conversion to a diazonium salt or the presence of other directing groups can facilitate this reaction. More advanced methods allow for the synthesis of aryl thioethers under mild conditions, even from less reactive aryl chlorides, by using additives like 18-crown-6 (B118740) ether to enhance the nucleophilicity of the thiol source.

Utilizing C1 Building Blocks for Thiomethylation

Instead of building the C-S bond from two fragments, direct thiomethylation using a C1 building block offers a more atom-economical approach. These methods introduce the entire -SMe group in a single step. One such reagent is BF₃SMe₂, which serves as a non-malodorous source for the nucleophilic installation of the thiomethyl moiety. This reagent can be used for the thiomethylation of electron-deficient haloarenes. While direct C-H thiomethylation of anilines is challenging due to the directing effects of the amino group, a precursor like 3-halo-N-methylaniline could potentially be a substrate for such a transformation, or the thiomethylation could be performed on a precursor before the introduction of the amino group.

Convergent and Divergent Synthesis of N-cyano-N-methyl-3-(methylsulfanyl)aniline Derivatives

Convergent Synthesis: A convergent synthesis involves preparing key fragments of the molecule separately and then combining them in the final stages. This approach is often more efficient for complex molecules as it maximizes the yield by building upon already elaborated intermediates. A plausible convergent route to this compound could proceed as follows:

Fragment A Synthesis: Prepare N-methyl-3-bromoaniline from 3-bromoaniline via a selective N-monomethylation reaction.

Fragment B Synthesis: Prepare a suitable methylthiolating agent, such as sodium thiomethoxide (NaSMe).

Fragment Coupling: Combine Fragment A and Fragment B via a palladium or nickel-catalyzed C-S cross-coupling reaction to form N-methyl-3-(methylsulfanyl)aniline.

Final Functionalization: Perform N-cyanation on the resulting secondary aniline using a modern method, such as with Zn(CN)₂/NCS, to yield the final product.

Divergent Synthesis: A divergent synthesis begins with a common core intermediate that is subsequently modified in different ways to produce a range of structurally related compounds. This strategy is ideal for creating a library of analogues for structure-activity relationship studies. A potential divergent approach is outlined below:

Common Intermediate Synthesis: Prepare a key intermediate such as N-cyano-N-methyl-3-bromoaniline . This can be synthesized from 3-bromoaniline by first performing N-monomethylation, followed by N-cyanation.

Diversification: This versatile intermediate can then be subjected to various cross-coupling reactions to introduce diversity at the 3-position.

Target Synthesis: Reaction with sodium thiomethoxide (NaSMe) in the presence of a suitable catalyst would yield the target molecule, this compound.

Analogue Synthesis: By replacing sodium thiomethoxide with other nucleophiles, a wide array of analogues can be generated. For example, using sodium thioethoxide (B8401739) would yield the ethylsulfanyl analogue, while using sodium phenoxide could introduce a phenoxy group. The bromo-substituent could also participate in Suzuki, Sonogashira, or Buchwald-Hartwig couplings to introduce carbon or nitrogen-based substituents.

This divergent approach allows for the rapid generation of a focused library of compounds from a single, advanced intermediate, facilitating the exploration of chemical space around the core structure.

Multi-Component Reactions for Substituted Aniline Analogues

Multi-component reactions (MCRs), which involve the sequential reaction of three or more building blocks in a single pot to form a final product, have become a powerful tool in organic synthesis. rsc.org They offer significant advantages in terms of efficiency, atom economy, and the ability to generate diverse molecular libraries from simple starting materials. rug.nl For the synthesis of meta-substituted anilines, a particularly effective strategy is the formal [3+3] cycloaddition-aromatization cascade. bohrium.comrsc.org

This approach typically involves the reaction of an amine, a 1,3-dicarbonyl compound, and a ketone like acetone (B3395972). bohrium.combeilstein-journals.org The reaction proceeds through a proposed mechanism where the amine and acetone first form an enamine intermediate. This intermediate then undergoes a series of nucleophilic additions and condensation reactions with the 1,3-diketone, ultimately leading to cyclization and aromatization to yield the meta-substituted aniline core. beilstein-journals.org The utility of this method is enhanced by its compatibility with both conventional heating and microwave irradiation, the latter often leading to significantly reduced reaction times. bohrium.comrsc.org The scalability of this reaction makes it suitable for producing gram-scale quantities of various aniline derivatives. rsc.org

The scope of this methodology is broad, accommodating a variety of amines, including alkylamines and anilines, and diverse 1,3-diketones. bohrium.com The electronic nature of the substituents on the diketone plays a crucial role; an electron-withdrawing group adjacent to a carbonyl is often required for the reaction to proceed efficiently. bohrium.combeilstein-journals.org

Table 1: Examples of Three-Component Reactions for Aniline Analogue Synthesis

| Amine Component | 1,3-Diketone Component | Ketone Component | Resulting Aniline Structure |

|---|---|---|---|

| Primary Amines | Acylpyruvates | Acetone | meta-substituted anilines with electron-withdrawing groups |

| Alkylamines | Benzoylpyruvate | Acetone | N-alkyl-meta-substituted anilines |

Role of Dimethyl N-Cyanodithioiminocarbonate in Heterocyclic Synthesis

Dimethyl N-cyanodithioiminocarbonate is a highly versatile and reactive reagent used extensively in the synthesis of a wide array of nitrogen- and sulfur-containing heterocycles. researchgate.netresearchgate.net Its utility stems from the presence of multiple reactive sites, including two methylthio groups and a cyano group, which allow it to act as a key building block in cyclization reactions. cymitquimica.com This compound is instrumental in synthesizing fused heterocycles such as quinazolines, pyrimidines, and triazoles, which are often developed from aniline precursors. researchgate.netpharmaffiliates.comaksci.com

The reaction of Dimethyl N-cyanodithioiminocarbonate with substituted anilines, such as 2-aminoalkyl anilines, typically proceeds via condensation. researchgate.net For instance, refluxing with 2-(aminoalkyl)aniline in ethanol (B145695) can afford 2-cyanoimino-1,2,3,4-tetrahydroquinazolines. researchgate.net The reactivity of the aniline derivative is a key factor; less reactive anilines may require more drastic conditions, such as refluxing in N,N-dimethylformamide (DMF), to achieve the desired transformation. researchgate.net

This reagent is also employed in the synthesis of various other heterocyclic systems. It can react with:

2-Aminobenzenethiols: To form 2-cyanoaminobenzothiazoles. researchgate.net

Hydrazines: To produce 1,2,4-triazoles. researchgate.net

2-Aminobenzimidazoles: Leading to the formation of pyrimido[1,6-a]benzimidazoles. researchgate.net

The versatility of Dimethyl N-cyanodithioiminocarbonate makes it a crucial intermediate for creating complex molecules that may be analogues or precursors to compounds like this compound. pharmaffiliates.com

Table 2: Heterocyclic Products from Dimethyl N-Cyanodithioiminocarbonate

| Reactant | Resulting Heterocyclic System | Reference |

|---|---|---|

| 2-(Aminoalkyl)aniline | 2-Cyanoimino-1,2,3,4-tetrahydroquinazoline | researchgate.net |

| 2-Aminobenzenethiol | 2-Cyanoaminobenzothiazole | researchgate.net |

| 2-Hydrazinobenzoic acid | Fused triazole | researchgate.net |

Microwave-Assisted and Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry places a strong emphasis on the principles of green chemistry, aiming for processes that are efficient, safe, and environmentally benign. mdpi.com Microwave-assisted organic synthesis (MAOS) has emerged as a key technology in this domain, offering significant advantages over conventional heating methods, including dramatically reduced reaction times, higher yields, and often cleaner product profiles. ajrconline.orgresearchgate.netnih.gov

Microwave irradiation accelerates reactions by directly and efficiently heating the reaction mixture through interaction with polar molecules, leading to rapid temperature increases. researchgate.net This technique has been successfully applied to a wide range of reactions relevant to the synthesis of substituted anilines and their analogues. For example, the three-component synthesis of meta-substituted anilines can be effectively performed under microwave irradiation, reducing reaction times from hours to minutes. bohrium.comrsc.org Similarly, the synthesis of various heterocyclic compounds, such as quinolines from anilines and cinnamaldehydes, is significantly accelerated using microwave heating in the presence of an eco-friendly solid acid catalyst. researchgate.net

Beyond just speed, these approaches align with broader green chemistry goals. Microwave-assisted methods can often be performed in greener solvents like water or ethanol, or even under solvent-free conditions, which minimizes waste. nih.govnih.gov The development of catalyst-free methods, such as the synthesis of 2-benzyl-N-substituted anilines from (E)-2-arylidene-3-cyclohexenones and primary amines, further enhances the environmental credentials of these synthetic routes. beilstein-journals.org

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis for Aniline Analogues

| Reaction Type | Conventional Method (Time) | Microwave-Assisted Method (Time) | Key Advantage |

|---|---|---|---|

| Three-component aniline synthesis | Several hours | 5-30 minutes | Drastic reduction in reaction time. bohrium.com |

| Amination of aryl halides | 12+ hours | 5-20 minutes | Elimination of organic solvents and catalysts. nih.gov |

| Fischer-indole synthesis | ~2 hours (reflux) | ~30 seconds | 100-fold acceleration. researchgate.net |

Mechanistic Investigations of Reactions Involving N Cyano N Methyl 3 Methylsulfanyl Aniline

Reaction Mechanisms of the N-Cyano Functionality

The N-cyano group is a unique functional moiety characterized by an electrophilic nitrile carbon and a nucleophilic amino nitrogen, a duality that dictates its reactivity. nih.gov This group can participate in a variety of transformations, including hydrolysis, cyclization, and nucleophilic additions.

The N-cyano group can undergo acid-catalyzed hydrolysis and subsequent intramolecular cyclization, a pathway well-documented for related compounds such as N-cyano sulfoximines. nih.gov In an acidic medium, the terminal nitrogen of the cyano group is protonated, enhancing the electrophilicity of the nitrile carbon. This is followed by the attack of a water molecule, leading to the formation of an N-urea intermediate after tautomerization.

For N-cyano-N-methyl-3-(methylsulfanyl)aniline, a plausible subsequent step, particularly with a suitably positioned neighboring group, could be an intramolecular cyclization. For instance, if the methylsulfanyl group were oxidized to a sulfoxide (B87167), the oxygen atom could act as an internal nucleophile. In the case of N-cyano sulfoximines, acid-induced hydrolysis of the cyano group readily provides a reactive intermediate that undergoes intramolecular cyclocondensation to form heterocyclic frameworks like thiadiazine 1-oxides. nih.gov A proposed mechanism involves the initial hydrolysis of the N-cyano group to an N-urea sulfoximine (B86345), which then cyclizes. nih.gov

A similar metal-free activation of the N-cyano group can be achieved using halogenated anhydrides like trifluoroacetic anhydride (B1165640) (TFAA). This reagent activates the N-cyano group, facilitating intramolecular cyclization to yield thiadiazinone 1-oxides in excellent yields. uky.edu This process suggests that the N-cyano group in this compound is a versatile handle for constructing more complex heterocyclic systems.

The carbon atom of the cyano group in a cyanamide (B42294) is electrophilic and susceptible to attack by nucleophiles. nih.govthieme-connect.com This reactivity allows for the construction of various nitrogen-containing heterocycles. The reaction typically proceeds via a nucleophilic addition mechanism, where the nucleophile adds to the carbon-nitrogen triple bond. wikipedia.org

Reactions of cyanamides with N,N-binucleophiles, such as diamines, lead to the formation of cyclic guanidine-type structures. For example, aroylcyanamides react with benzene-1,2-diamine to yield 1H-benzimidazol-2-amine derivatives. researchgate.net Applying this principle to this compound, reaction with a dinucleophile like ethylenediamine (B42938) would be expected to proceed via initial attack of one amino group on the cyano carbon, followed by intramolecular cyclization by the second amino group to form an imidazolidin-2-imine derivative.

The general mechanism for nucleophilic addition to a nitrile involves the attack of the nucleophile on the electrophilic carbon, breaking the pi bond and forming a tetrahedral intermediate. libretexts.orgyoutube.comkhanacademy.orgmasterorganicchemistry.com Subsequent protonation of the nitrogen anion yields the final product. The presence of the N-methyl and the substituted phenyl group will electronically influence the rate of this attack.

Reactivity of the Methylsulfanyl Group in Aniline (B41778) Systems

The methylsulfanyl (-SMe) group at the meta position of the aniline ring is another key site of reactivity. It can participate in displacement reactions, where it acts as a leaving group, and can undergo oxidation at the sulfur atom.

The methylsulfanyl group can be displaced through nucleophilic aromatic substitution (SNAr). In this mechanism, a nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org The aromaticity of the ring is temporarily broken in this step, which is typically the rate-determining step. uomustansiriyah.edu.iq Aromaticity is restored upon the departure of the leaving group. uomustansiriyah.edu.iqwikipedia.org

For SNAr to occur, the aromatic ring usually requires activation by electron-withdrawing groups (EWGs) at the ortho and/or para positions to the leaving group. libretexts.orgwikipedia.orgnumberanalytics.com In this compound, the N-cyano-N-methyl group is an electron-withdrawing group. However, its position meta to the methylsulfanyl group provides less effective stabilization of the negative charge in the Meisenheimer complex compared to an ortho or para relationship. Therefore, forcing conditions, such as a highly reactive nucleophile and a dipolar aprotic solvent, might be necessary to facilitate the displacement of the methylsulfanyl group. uky.eduacs.org

Research on the reaction of unactivated aryl halides with thiolate ions demonstrates that such substitutions are possible, particularly in solvents like hexamethylphosphoramide (B148902) (HMPA). acs.org Nickel-catalyzed reactions have also been shown to effectively replace methylthio functions on aromatic heterocycles with various groups. acs.org

| Factor | Influence on Reaction Rate | Rationale |

|---|---|---|

| Nucleophile Strength | Increased rate with stronger nucleophiles | Facilitates the initial attack on the aromatic ring. |

| Solvent | Increased rate in polar, aprotic solvents (e.g., DMSO, HMPA) | Stabilizes the charged Meisenheimer complex without solvating the nucleophile excessively. |

| Activating Groups | Increased rate with EWGs at ortho/para positions | Stabilizes the negative charge of the Meisenheimer complex through resonance. |

The sulfur atom in the methylsulfanyl group is susceptible to oxidation, typically yielding the corresponding sulfoxide and subsequently the sulfone. These oxidations can be achieved using a variety of oxidizing agents, such as hydrogen peroxide or peroxy acids.

The oxidation state of the sulfur atom significantly impacts the electronic properties of the substituent. The methylsulfanyl group (-SMe) is a weak electron-donating group through resonance but is inductively withdrawing. Upon oxidation, the resulting methylsulfinyl (-S(O)Me) and methylsulfonyl (-SO2Me) groups are powerful electron-withdrawing groups due to the high electronegativity of the oxygen atoms. This transformation would profoundly affect the reactivity of the aniline ring towards other reagents, for instance, by deactivating it towards electrophilic aromatic substitution. A study on the oxidative coupling of para-substituted anilines, including p-methylthio aniline, highlights the reactivity of the sulfur center in such systems. bohrium.com

Intramolecular Electronic Effects and Stereochemical Control

N-cyano-N-methyl group : This group acts as an electron-withdrawing group (EWG). The cyano group is strongly withdrawing through both resonance and induction. masterorganicchemistry.com This effect reduces the electron density of the aromatic ring, making it less reactive towards electrophilic aromatic substitution but more susceptible to nucleophilic attack.

N-methyl group : The methyl group attached to the nitrogen is electron-donating via induction.

Aniline Nitrogen : The nitrogen atom itself can donate its lone pair of electrons into the aromatic ring via resonance, which is a powerful activating effect for electrophilic substitution, directing incoming electrophiles to the ortho and para positions. byjus.comreddit.com However, this resonance donation is significantly attenuated by the attached electron-withdrawing cyano group.

The net effect is a complex electronic environment. The powerful electron-withdrawing nature of the N-cyano group dominates, deactivating the ring towards electrophiles compared to a simple N-methylaniline. For electrophilic substitution, the remaining directing influence of the nitrogen would favor substitution at the ortho and para positions relative to it (positions 4 and 6), although the reaction would be sluggish.

Hyperconjugation and Charge-Transfer Interactions

The electronic behavior of this compound is significantly influenced by hyperconjugation and intramolecular charge-transfer interactions, which arise from the interplay of its substituent groups. The molecule features an electron-donating methylsulfanyl (-SMe) group at the meta position and an electron-withdrawing N-cyano-N-methyl group attached to the aniline nitrogen.

Hyperconjugation, the interaction of electrons in a sigma bond (usually C-H or C-C) with an adjacent empty or partially filled p-orbital or a pi-orbital, plays a role in the stability of the molecule. The methyl group attached to the nitrogen and the methyl group in the methylsulfanyl substituent can participate in hyperconjugative effects. For instance, the substitution of a methyl group on a benzene (B151609) ring can lead to a reorganization of the π-electrons along the ring, increasing the electron density around the nitrogen atom. innovareacademics.in This effect generally increases the electron density on the amine nitrogen.

Charge-transfer (CT) interactions are a critical feature of this molecule's electronic structure. Intramolecular charge transfer occurs from the electron-rich phenyl ring, activated by the electron-donating methylsulfanyl group, to the electron-deficient cyano group. The aniline nitrogen's lone pair also participates in this electronic delocalization. This push-pull system creates a significant dipole moment and influences the molecule's reactivity and spectroscopic properties. The efficiency of this charge transfer is dependent on the molecular conformation, particularly the orientation of the N-cyano-N-methyl group with respect to the phenyl ring. In similar donor-acceptor systems, the charge transfer character can be substantial, leading to distinct electronic states. mdpi.com Theoretical studies on related aniline derivatives show that the transfer of electrons from a donor to an acceptor is a key process that can be analyzed using computational methods like Density Functional Theory (DFT). asianpubs.orgresearchgate.net

Conformational Dynamics and Inversion Barriers

The three-dimensional structure and flexibility of this compound are defined by its conformational dynamics, with a key aspect being the inversion barrier at the nitrogen atom. Conformational analysis involves studying the different spatial arrangements of a molecule that can be interconverted by rotation about single bonds. libretexts.orgpressbooks.pub

A critical dynamic process in aniline and its derivatives is the pyramidal inversion at the nitrogen atom, which interconverts two equivalent non-planar (pyramidal) ground states through a planar transition state. rsc.orgrsc.org The energy required for this inversion is known as the inversion barrier. The magnitude of this barrier is highly sensitive to the electronic nature of the substituents on the aromatic ring and the nitrogen atom.

Electron-donating groups on the phenyl ring, such as the methylsulfanyl group, tend to increase the electron density on the nitrogen atom. This enhanced electron density generally leads to increased pyramidalization at the nitrogen and a higher barrier to inversion. innovareacademics.inrsc.orgrsc.org

Electron-withdrawing groups , conversely, decrease the electron density at the nitrogen through delocalization and resonance. innovareacademics.in The N-cyano group is strongly electron-withdrawing, which promotes delocalization of the nitrogen lone pair into the π-system. This effect favors a more planar geometry at the nitrogen atom and significantly lowers the inversion barrier. innovareacademics.inresearchgate.net

In this compound, these two opposing effects are present. The electron-donating -SMe group at the meta position will have a less pronounced effect on increasing the barrier compared to a para-substituent. However, the powerful electron-withdrawing nature of the N-cyano group is expected to dominate, resulting in a relatively low inversion barrier and a more planar configuration around the nitrogen compared to unsubstituted aniline.

| Para Substituent (X) | Effect | Calculated Inversion Barrier (kJ/mol) | Change in Barrier vs. Aniline (kJ/mol) |

|---|---|---|---|

| -NO₂ | π-electron acceptor | -3.51 | -3.51 |

| -H | Reference | 0 | 0 |

| -CH₃ | π-electron donor | +0.59 | +0.59 |

| -OH | π-electron donor | +1.67 | +1.67 |

| -NH₂ | π-electron donor | +2.38 | +2.38 |

Data adapted from ab initio molecular orbital theory calculations, illustrating the influence of electron-donating and electron-withdrawing para-substituents on the inversion barrier of aniline. rsc.org A negative value indicates a lowering of the barrier relative to aniline.

Catalytic Aspects in Transformations of this compound

The functional groups of this compound—specifically the cyano group and the aniline moiety—make it a versatile substrate for various metal-catalyzed transformations, particularly cross-coupling reactions. These reactions are powerful tools for constructing complex molecules by forming new carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds. nih.gov

The cyano (-CN) group, while relatively inert, can be activated and transformed using transition metal catalysts. nih.gov Metal-catalyzed additions of organoboronic acids to the nitrile functionality, for example, can provide access to ketones after hydrolysis, representing a valuable C-C bond-forming strategy. nih.gov

More prominently, the aniline-like structure of the molecule lends itself to C-N cross-coupling reactions. Palladium and nickel catalysts are widely used for this purpose. nih.gov Although the N-cyano group reduces the nucleophilicity of the nitrogen atom, catalytic cycles can still be devised for its participation in coupling reactions. For instance, nickel-catalyzed C-N cross-coupling methodologies have been developed that are tolerant of various functional groups and can proceed under mild, room-temperature conditions, sometimes initiated by light. nih.govchemrxiv.org

The aryl ring of this compound, bearing a C-S bond, could also potentially engage in cross-coupling reactions, although C-S bond activation is often more challenging than C-halide activation.

| Functional Group | Reaction Type | Typical Catalyst | Potential Product Type |

|---|---|---|---|

| Aniline Nitrogen | C-N Cross-Coupling | Palladium, Nickel, Copper | Triarylamines, N-Aryl Carbazoles |

| Cyano Group | Addition of Boronic Acids | Transition Metals (e.g., Rh, Pd) | Ketones (after hydrolysis) |

| Aryl Ring | Directed C-H Functionalization | Palladium, Rhodium, Iridium | Substituted Anilines |

This table summarizes potential catalytic reactions based on general transformations of anilines and nitriles reported in the literature. nih.govresearchgate.netrsc.org

Chemical Transformations and Derivatization of N Cyano N Methyl 3 Methylsulfanyl Aniline

Functionalization at the Aniline (B41778) Nitrogen and Aromatic Ring

Functionalization of N-cyano-N-methyl-3-(methylsulfanyl)aniline can be directed towards the aniline nitrogen or the aromatic ring itself. The nature of the N-cyano-N-methylamino substituent significantly influences the reactivity of both these sites.

Classical amidation and acylation reactions, such as the Schotten-Baumann reaction, typically involve the reaction of a primary or secondary amine with an acyl chloride or anhydride (B1165640). The nitrogen atom in this compound is part of a tertiary amine functionality (N-methylaniline derivative). As it lacks a hydrogen atom, it cannot undergo direct acylation or amidation at the nitrogen center.

Therefore, derivatization via these methods would require modification of other parts of the molecule. For instance, functional group interconversion of the methylsulfanyl or cyano groups, or substitution on the aromatic ring, could introduce a reactive site amenable to amidation or acylation. However, the aniline nitrogen of the parent compound is unreactive towards these specific transformations.

Electrophilic aromatic substitution (EAS) on the aniline ring is governed by the directing effects of the two existing substituents: the N-cyano-N-methylamino group at position 1 and the methylsulfanyl group at position 3. The regiochemical outcome of reactions such as nitration, halogenation, or Friedel-Crafts reactions depends on the interplay of their electronic effects.

Methylsulfanyl Group (-SMe) : The sulfur atom can donate a lone pair of electrons via resonance, making the methylsulfanyl group a moderately activating, ortho, para-director. nih.gov

The combined influence of these two groups determines the positions most susceptible to electrophilic attack. The -SMe group at C-3 directs incoming electrophiles to positions C-2, C-4, and C-6. The N-cyano-N-methylamino group at C-1 directs towards C-2, C-4, and C-6. The alignment of these directing effects suggests that positions 2, 4, and 6 are the most activated for electrophilic substitution. Steric hindrance from the existing substituents would likely influence the final product distribution, potentially favoring substitution at the C-4 and C-6 positions over the more hindered C-2 position.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Position | Influence of N-cyano-N-methylamino (at C1) | Influence of -SMe (at C3) | Combined Effect | Predicted Reactivity |

| C-2 | ortho (Activated by N, Deactivated by CN) | ortho (Activated) | Activated, but sterically hindered | Minor Product |

| C-4 | para (Activated by N, Deactivated by CN) | para (Activated) | Strongly Activated | Major Product |

| C-5 | meta (Deactivated) | meta (Deactivated) | Strongly Deactivated | Not Favored |

| C-6 | ortho (Activated by N, Deactivated by CN) | ortho (Activated) | Activated | Major Product |

Heterocyclic Annulation Strategies Employing this compound Precursors

The structure of this compound serves as a potential scaffold for the synthesis of various heterocyclic compounds. Annulation strategies can be designed to build new rings onto the existing aniline framework.

While direct, single-step syntheses of these heterocycles from this compound are not prominently documented, multi-step pathways can be proposed based on the known reactivity of cyanamides and substituted anilines.

Pyrimidine (B1678525) Derivatives : The synthesis of pyrimidines often involves the condensation of a 1,3-dicarbonyl compound (or equivalent) with a molecule containing an N-C-N fragment (like urea (B33335) or guanidine). researchgate.net A plausible, albeit indirect, route could involve the transformation of the this compound into a suitable precursor. For example, activation of the cyano group could facilitate a condensation reaction with an appropriate partner to form the pyrimidine ring. nih.gov

Thiazole (B1198619) Derivatives : The classical Hantzsch thiazole synthesis involves the reaction of an α-haloketone with a thioamide. organic-chemistry.org Aniline derivatives can be precursors to the necessary thioamides. nih.gov A potential synthetic route could therefore involve the conversion of the aniline starting material into a thioformamide (B92385) or related species, followed by condensation with an α-halocarbonyl compound to yield a thiazole ring. organic-chemistry.orgnih.gov

Pyrazole (B372694) Derivatives : Pyrazole synthesis typically proceeds via the condensation of a hydrazine (B178648) derivative with a 1,3-dielectrophile, such as a 1,3-diketone or an α,β-unsaturated ketone. researchgate.netnih.govias.ac.inmdpi.com A direct annulation using this compound is not straightforward. A synthetic strategy would likely require prior functionalization of the aniline, for example, by introducing a side chain that can be converted into a 1,3-dicarbonyl moiety, which could then undergo cyclization with hydrazine to form a pyrazole ring fused to the original aromatic core.

The aniline ring is a common starting point for building fused polycyclic systems, such as quinolines or indoles. Annulation reactions can create new rings fused to the existing benzene (B151609) ring. The specific substituents on this compound would influence the course of these reactions.

For instance, a strategy could involve introducing a two-carbon unit at the C-2 position of the aniline via an ortho-lithiation followed by alkylation. Subsequent intramolecular cyclization could lead to the formation of an indole (B1671886) or quinoline (B57606) core, depending on the nature of the introduced side chain and the cyclization conditions. Such annulation reactions often provide access to complex heterocyclic scaffolds from simpler aromatic precursors. beilstein-journals.orgbris.ac.uk

Design and Synthesis of Structurally Modified Analogues

The molecular structure of this compound allows for the design and synthesis of a wide range of structurally modified analogues by altering its key functional groups. These modifications can be used to modulate the compound's physicochemical properties.

Potential modifications include:

Modification of the Methylsulfanyl Group : The sulfur atom can be oxidized to form the corresponding sulfoxide (B87167) or sulfone. These transformations would significantly alter the electronic properties of the substituent, making it strongly electron-withdrawing.

Variation of the N-Alkyl Group : The N-methyl group could be replaced with other alkyl or aryl groups. This could be achieved by starting from the corresponding N-substituted 3-(methylsulfanyl)aniline and then introducing the cyano group.

Substitution on the Aromatic Ring : As discussed in section 4.1.2, electrophilic aromatic substitution can introduce a variety of substituents (e.g., nitro, halogen, alkyl) at the C-4 and C-6 positions.

Transformation of the Cyano Group : The cyano group can be hydrolyzed to a carboxamide or carboxylic acid, or reduced to an aminomethyl group, providing further opportunities for derivatization.

Table 2: Potential Structurally Modified Analogues of this compound

| Modification Site | Type of Modification | Potential Analogue Structure | Synthetic Precursor/Method |

| Sulfur Atom | Oxidation | N-cyano-N-methyl-3-(methylsulfinyl)aniline | Oxidation (e.g., with m-CPBA) |

| Oxidation | N-cyano-N-methyl-3-(methylsulfonyl)aniline | Stronger oxidation | |

| Nitrogen Substituent | Alkyl Variation | N-cyano-N-ethyl-3-(methylsulfanyl)aniline | N-ethyl-3-(methylsulfanyl)aniline |

| Aromatic Ring | Halogenation | 4-Chloro-N-cyano-N-methyl-3-(methylsulfanyl)aniline | Electrophilic halogenation |

| Nitration | N-cyano-N-methyl-4-nitro-3-(methylsulfanyl)aniline | Electrophilic nitration | |

| Cyano Group | Hydrolysis | N-methyl-3-(methylsulfanyl)aniline-N-carboxamide | Acid or base-catalyzed hydrolysis |

N-Cyano Sulfilimine and Sulfoximine (B86345) Derivatives

The transformation of the methylsulfanyl group in this compound into N-cyano sulfilimine and subsequently into N-cyano sulfoximine represents a key chemical modification. These transformations introduce a sulfur-nitrogen bond with unique chemical properties.

The synthesis of N-cyano sulfilimines from sulfides such as this compound can be achieved through oxidative imination. Several methods have been developed for this transformation, utilizing different reagents and reaction conditions to achieve high yields and selectivity.

One effective method involves the use of a hypervalent iodine reagent, such as phenyliodine(III) diacetate (PIDA), in the presence of cyanamide (B42294) (H₂NCN). thieme-connect.comnih.gov This reaction proceeds through the in situ formation of a thionium (B1214772) ion intermediate, which then undergoes nucleophilic attack by the cyanamide. thieme-connect.comnih.gov The use of PIDA in a solvent like N,N-dimethylformamide (DMF) has been shown to be effective for a range of sulfide (B99878) substrates. thieme-connect.com

Another established metal-free approach utilizes a combination of a halogenating agent, such as N-bromosuccinimide (NBS) or iodine (I₂), and a base, like potassium tert-butoxide (t-BuOK), in a suitable solvent like methanol (B129727). organic-chemistry.org This method provides a practical and efficient route to N-cyano sulfilimines, avoiding the use of potentially explosive reagents. organic-chemistry.org Optimization studies have indicated that while iodine can lead to the exclusive formation of the sulfilimine, NBS may provide slightly higher yields. organic-chemistry.org

An electrochemical approach has also been developed, offering a green and scalable synthesis of N-cyanosulfilimines. nih.gov This method involves the direct oxidation of the sulfide at a carbon anode in the presence of cyanamide, eliminating the need for external oxidizing agents. nih.gov

The table below summarizes the key reagents and conditions for the synthesis of N-cyano sulfilimine derivatives from sulfides.

| Method | Oxidizing/Halogenating Agent | Nitrogen Source | Base | Solvent | Typical Conditions |

| Thionium-mediated | Phenyliodine(III) diacetate (PIDA) | Cyanamide | - | DMF | Room Temperature |

| Halogen-mediated | N-Bromosuccinimide (NBS) or Iodine (I₂) | Cyanamide | t-BuOK | Methanol | Room Temperature |

| Electrochemical | - (Anodic Oxidation) | Cyanamide | - | - | - |

N-cyano sulfoximines are readily synthesized by the oxidation of the corresponding N-cyano sulfilimines. This transformation converts the sulfur(IV) center of the sulfilimine to a sulfur(VI) center in the sulfoximine.

A common and effective oxidizing agent for this purpose is meta-chloroperoxybenzoic acid (m-CPBA). thieme-connect.comorganic-chemistry.org The reaction is typically carried out in the presence of a base, such as potassium carbonate (K₂CO₃), in a protic solvent like ethanol (B145695) or methanol. thieme-connect.comorganic-chemistry.org This method has been shown to produce N-cyano sulfoximines in good yields. thieme-connect.com

In addition to m-CPBA, other oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or sodium periodate (B1199274) (NaIO₄) can also be employed for the oxidation of N-cyano sulfilimines to their corresponding sulfoximines. nih.gov An electrochemical method has also been demonstrated where periodate is electro-generated in situ to act as the oxidant. nih.gov

The following table outlines the general conditions for the oxidation of N-cyano sulfilimines.

| Oxidizing Agent | Base | Solvent |

| m-Chloroperoxybenzoic acid (m-CPBA) | Potassium Carbonate (K₂CO₃) | Ethanol/Methanol |

| Potassium Permanganate (KMnO₄) | - | - |

| Sodium Periodate (NaIO₄) | - | - |

| Electro-generated Periodate | - | - |

These synthetic routes provide access to a range of N-cyano sulfoximine derivatives, which are valuable building blocks in medicinal and agrochemical research. nih.govrsc.org

Cyanoacrylamide and Cyanoacetamide Derivatives

Information regarding the direct synthesis of cyanoacrylamide and cyanoacetamide derivatives from this compound is not available in the reviewed scientific literature. General synthetic methods for cyanoacrylamides often involve the Knoevenagel condensation of an aldehyde with a cyanoacetamide. nih.govnih.govmdpi.com Similarly, cyanoacetamides are typically prepared by the reaction of amines with cyanoacetic acid or its esters, or through the aminolysis of alkyl cyanoacetates. ekb.eggoogle.comresearchgate.net

Computational and Theoretical Studies on N Cyano N Methyl 3 Methylsulfanyl Aniline

Spectroscopic Simulations and Vibrational AnalysisTheoretical calculations are essential for simulating and interpreting spectroscopic data. A vibrational analysis would predict the infrared (IR) and Raman active vibrational modes, which could then be compared with experimental spectra for validation of the computed structure.

Currently, the specific data required to elaborate on these subsections for N-cyano-N-methyl-3-(methylsulfanyl)aniline is not available in the public scientific literature. Further research is needed to provide a detailed and accurate computational profile of this compound.

Advanced Spectroscopic Characterization Techniques in N Cyano N Methyl 3 Methylsulfanyl Aniline Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For N-cyano-N-methyl-3-(methylsulfanyl)aniline, ¹H and ¹³C NMR spectroscopy would provide critical information on the chemical environment of each hydrogen and carbon atom, respectively.

In a hypothetical ¹H NMR spectrum, distinct signals would be expected for the protons of the methyl groups (N-CH₃ and S-CH₃) and the aromatic protons on the aniline (B41778) ring. The chemical shifts (δ) of these protons would be influenced by the electronic effects of the cyano, methylamino, and methylsulfanyl substituents. The aromatic protons would likely appear as a complex multiplet pattern due to spin-spin coupling.

Similarly, a ¹³C NMR spectrum would show unique resonances for each carbon atom in the molecule, including the two methyl carbons, the aromatic carbons, and the carbon of the cyano group. The chemical shift of the cyano carbon typically appears in a distinct region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound (Note: These are estimated ranges based on analogous compounds, as experimental data is not available.)

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic C-H | 7.0 - 7.5 | 110 - 150 |

| N-CH₃ | 3.0 - 3.5 | 30 - 40 |

| S-CH₃ | 2.4 - 2.8 | 15 - 25 |

| C≡N | - | 115 - 125 |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

An IR spectrum of this compound would be expected to show a sharp, intense absorption band for the cyano (C≡N) stretching vibration, typically in the range of 2220-2260 cm⁻¹. Other key absorbances would include C-H stretching vibrations for the aromatic and methyl groups, C-N stretching, and C-S stretching vibrations.

Raman spectroscopy would complement the IR data. The cyano group also gives a characteristic signal in the Raman spectrum, which can be particularly useful for confirmation. researchgate.net Aromatic ring vibrations would also be observable.

Table 2: Expected Vibrational Frequencies for this compound (Note: These are typical frequency ranges for the respective functional groups.)

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Cyano (C≡N) | Stretching | 2220 - 2260 | 2220 - 2260 |

| Aromatic C-H | Stretching | 3000 - 3100 | 3000 - 3100 |

| Methyl C-H | Stretching | 2850 - 2960 | 2850 - 2960 |

| C-N | Stretching | 1250 - 1350 | 1250 - 1350 |

| C-S | Stretching | 600 - 800 | 600 - 800 |

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a vital technique for determining the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound (C₉H₁₀N₂S), the molecular weight is 178.25 g/mol . cymitquimica.com

In a mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z (mass-to-charge ratio) value corresponding to the molecular weight. High-resolution mass spectrometry could confirm the elemental composition. Analysis of the fragmentation pattern would reveal characteristic losses of fragments such as the methyl groups, the cyano group, or the methylsulfanyl group, which would help to piece together the molecular structure. While specific fragmentation data for the target compound is unavailable, data for the related N-methyl-3-(methylsulfanyl)aniline shows a predicted [M+H]⁺ peak at m/z 154.06850. uni.lu

Advanced Research Applications and Methodological Development

N-cyano-N-methyl-3-(methylsulfanyl)aniline as a Versatile Synthetic Intermediate

The unique combination of a cyanamide (B42294), a tertiary aniline (B41778), and a methylsulfanyl group makes this compound a potentially versatile intermediate in organic synthesis. The cyanamide functionality can serve as a precursor to a variety of nitrogen-containing heterocycles and functional groups. For instance, it can undergo addition reactions with nucleophiles or participate in cycloaddition reactions.

The aniline core, substituted with both an electron-donating methylamino group and a sulfur-containing group, allows for various aromatic substitution reactions. The methylsulfanyl group, in particular, can be oxidized to sulfoxide (B87167) or sulfone, further diversifying the electronic properties and reactivity of the aromatic ring. This modulation of reactivity is crucial for the regioselective synthesis of complex molecules.

Table 1: Potential Synthetic Transformations of this compound

| Functional Group | Potential Reaction Type | Resulting Structure/Functionality |

| N-cyano | Nucleophilic Addition | Guanidines, Amidines, Tetrazoles |

| N-cyano | Cycloaddition | Heterocyclic systems |

| Aromatic Ring | Electrophilic Aromatic Substitution | Further functionalized aniline derivatives |

| Methylsulfanyl | Oxidation | Sulfoxide and Sulfone derivatives |

Exploration in Supramolecular Chemistry and Ligand Design

The structural features of this compound suggest its potential utility in supramolecular chemistry and ligand design. The nitrogen atom of the cyano group and the sulfur atom of the methylsulfanyl group can act as potential coordination sites for metal ions. The design of ligands with specific donor atoms is a cornerstone of coordination chemistry, enabling the synthesis of metal complexes with tailored electronic, magnetic, and catalytic properties.

The aromatic ring provides a rigid scaffold, and the substituents can be modified to tune the steric and electronic environment around the metal center. This tunability is critical for applications ranging from catalysis to the development of novel materials with specific photophysical or magnetic properties.

Methodological Advancements in Aniline and Cyano-S-containing Chemistry

Research into the synthesis and reactivity of this compound could contribute to broader methodological advancements in the chemistry of anilines and organosulfur compounds. The development of efficient synthetic routes to this and related molecules can provide valuable insights into C-N and C-S bond formation.

Furthermore, studying the reactivity of the cyano group in the context of the sulfur-containing aniline ring can lead to the discovery of novel chemical transformations. The interplay between the different functional groups can give rise to unique reactivity patterns that are not observed in simpler molecules.

Structure-Reactivity Relationship Studies of this compound Analogues

Systematic studies on analogues of this compound would be invaluable for establishing structure-reactivity relationships. By varying the substituents on the aniline ring and modifying the groups attached to the nitrogen and sulfur atoms, researchers could systematically probe how these changes affect the compound's physical, chemical, and potentially biological properties.

For example, replacing the methyl group on the nitrogen with larger alkyl or aryl groups would alter the steric environment around the cyano group, influencing its reactivity. Similarly, modifying the substituent at the 3-position from a methylsulfanyl group to other electron-donating or electron-withdrawing groups would significantly impact the electronic properties of the entire molecule.

Table 2: Proposed Analogues for Structure-Reactivity Studies

| Point of Variation | Example Modifications | Investigated Property |

| N-substituent | Ethyl, Propyl, Phenyl | Steric effects on cyano group reactivity |

| Aromatic Ring Substituents | -OCH3, -Cl, -NO2 | Electronic effects on overall reactivity |

| Sulfur Moiety | -SCH2CH3, -SPh | Impact on coordination and electronic properties |

Such studies are fundamental to rational molecular design in various fields, including medicinal chemistry and materials science, where a deep understanding of how molecular structure dictates function is paramount.

Q & A

Basic Research Questions

Q. What are the fundamental physicochemical properties of N-cyano-N-methyl-3-(methylsulfanyl)aniline, and how are they experimentally determined?

- Methodological Answer : Key properties include molecular weight (139.22 g/mol), density (~1.12 g/cm³), boiling point (~292.6°C), and solubility. These are determined via:

- GC-MS for molecular weight and purity verification.

- Density measurements using pycnometry.

- Thermogravimetric analysis (TGA) for thermal stability and decomposition points .

- HPLC or UV-Vis spectroscopy to assess solubility in organic solvents (e.g., dichloromethane, acetonitrile) .

Q. What synthetic routes are available for preparing this compound?

- Methodological Answer :

- Nucleophilic substitution : React 3-(methylsulfanyl)aniline with methyl cyanate in the presence of a base (e.g., K₂CO₃) to introduce the cyano group.

- Protection-deprotection strategies : Use tert-butyloxycarbonyl (Boc) groups to protect the amine during methylation, followed by deprotection .

- Validation : Confirm product integrity via ¹H/¹³C NMR (e.g., methylsulfanyl proton shifts at δ 2.4–2.6 ppm) and HRMS (exact mass: 139.2181 Da) .

Q. How is the compound characterized spectroscopically?

- Methodological Answer :

- FT-IR : Identify functional groups (e.g., C≡N stretch ~2200 cm⁻¹, S-CH₃ stretch ~700 cm⁻¹).

- NMR : Assign methylsulfanyl (δ 2.4–2.6 ppm) and aromatic protons (δ 6.8–7.2 ppm).

- Mass spectrometry : Use ESI-MS for molecular ion detection and fragmentation patterns .

Advanced Research Questions

Q. What experimental designs optimize the photocatalytic degradation of this compound in wastewater?

- Methodological Answer :

- Box-Behnken design : Optimize variables like catalyst load (e.g., MnFe₂O₄/Zn₂SiO₄), pH, and UV intensity.

- Kinetic modeling : Apply pseudo-first-order kinetics to degradation rates.

- Analytical validation : Monitor intermediates via LC-QTOF-MS and quantify mineralization using TOC analysis .

Q. How do bacterial degradation pathways for this compound compare to chemical methods, and how are contradictions resolved?

- Methodological Answer :

- Biological assays : Screen for aniline dioxygenase-producing strains (e.g., Pseudomonas spp.) and measure enzyme activity via HPLC or colorimetric assays (e.g., catechol detection).

- Contradiction resolution : Compare degradation half-lives (e.g., bacterial vs. photocatalytic) and identify rate-limiting steps (e.g., gene expression vs. hydroxyl radical generation) using RNA-seq or EPR spectroscopy .

Q. What advanced toxicological models assess the environmental and human health risks of this compound?

- Methodological Answer :

- In vitro assays : Use human hepatocyte lines (e.g., HepG2) to study metabolite toxicity (e.g., cyanide release).

- Biomarker identification : Track urinary metabolites (e.g., thiocyanate) via GC-MS in occupationally exposed cohorts.

- QSAR modeling : Predict ecotoxicity endpoints (e.g., LC₅₀ for fish) using structural descriptors .

Q. How do substituents (e.g., cyano, methylsulfanyl) influence the compound’s electronic structure and reactivity?

- Methodological Answer :

- DFT calculations : Analyze HOMO-LUMO gaps and Mulliken charges to predict nucleophilic/electrophilic sites.

- Electrochemical studies : Use cyclic voltammetry to assess redox behavior (e.g., oxidation potential of the methylsulfanyl group).

- Correlation with experimental data : Compare computed vibrational spectra (e.g., C≡N stretch) with Raman spectroscopy results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.